
N-(5-Amino-2-methyl-phenyl)-2-piperidin-1-yl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-Amino-2-methyl-phenyl)-2-piperidin-1-yl-acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as piperidine rings and acetamide groups, which are often seen in medicinal chemistry for their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic building blocks like piperidine carboxylic acids, which are then converted to β-keto esters and further reacted with hydrazines to yield pyrazole carboxylates with piperidinyl substituents . Another synthesis approach involves the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU to yield an anticancer compound . Similarly, benzenesulfonyl chloride is reacted with 1-aminopiperidine under pH control to afford a parent compound, which is then substituted at the nitrogen atom with different electrophiles to yield a series of N-substituted acetamide derivatives .
Molecular Structure Analysis
The molecular structures of related compounds are confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and HRMS . The crystal structures of some compounds reveal intermolecular hydrogen bonds and intramolecular interactions that are crucial for their stability and potential biological interactions . For example, the crystal structure of an anticancer drug shows intermolecular N–H···O hydrogen bonds and two intramolecular interactions, N1-H1···O2 and N2-H2B···N1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are regioselective and involve the use of reagents like N,N-dimethylformamide dimethyl acetal, alkyl halides, sodium hydride, and N,N-Dimethylformamide (DMF) . These reactions are designed to introduce specific functional groups and structural motifs that are hypothesized to confer biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their crystalline structure, space group, and unit cell parameters . The compounds exhibit various intermolecular interactions that contribute to their three-dimensional arrays and overall molecular conformation . These properties are essential for understanding the compound's stability, solubility, and potential interactions with biological targets.
Aplicaciones Científicas De Investigación
Enzyme Inhibition Applications
Synthesis of N-Substituted Piperidine Derivatives : A series of N-aryl/aralkyl substituted derivatives of acetamide bearing a piperidine moiety were synthesized and evaluated against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These compounds, including N-(5-Amino-2-methyl-phenyl)-2-piperidin-1-yl-acetamide, showed promising activity against these enzymes, indicating potential applications in the treatment of conditions related to enzyme dysregulation, such as Alzheimer's disease or inflammatory disorders (Khalid et al., 2014).
DNA and Protein Interaction Studies
DNA and Protein Binding of Paracetamol Derivatives : N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide derivatives were synthesized and studied for their interaction with calf thymus DNA and bovine serum albumin (BSA). The derivatives showed the ability to intercalate with DNA and strongly bind with BSA, suggesting potential applications in the field of drug design and delivery, where interaction with biological molecules is crucial (Raj, 2020).
Antimicrobial Applications
Antimicrobial Nano-Materials : Derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide were synthesized and evaluated for their antimicrobial activities against various pathogenic bacteria and Candida species. These compounds demonstrated significant efficacy, particularly against fungal strains, indicating their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Anticancer Activity
Amino Alcohol Acrylonitriles in Cancer Treatment : Acetamide derivatives with amino alcohol moieties showed potent activity against breast and colon cancer cell lines, suggesting their utility in cancer therapy. These derivatives were found to modulate activity through the aryl hydrocarbon receptor pathway, indicating a novel mechanism of action that could be beneficial in treating cancer (Baker et al., 2020).
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-5-6-12(15)9-13(11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWGRCZHOQKEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

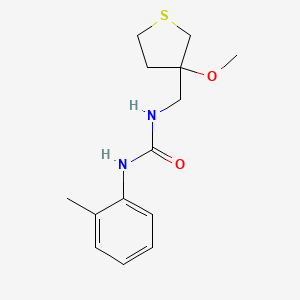
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2504379.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504380.png)


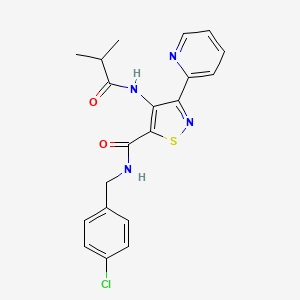
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)
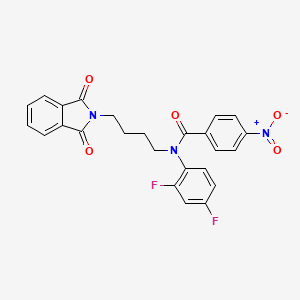
![4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B2504393.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2504396.png)
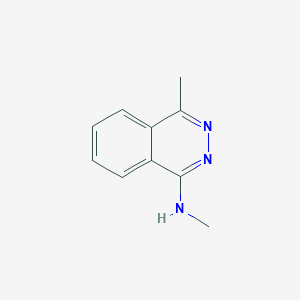
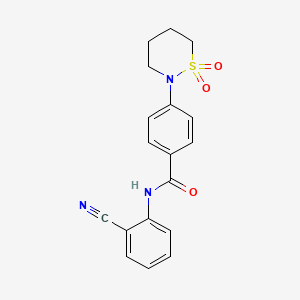
![2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2504399.png)